Pyridine-2-carboxamide 1-oxide
Overview
Description
Pyridine-2-carboxamide 1-oxide, also known as 2-pyridinecarboxamide 1-oxide, is a heterocyclic organic compound with the molecular formula C6H6N2O2. It appears as a white to pale yellow solid and is soluble in water and some organic solvents. This compound is sensitive to heat, light, and oxygen, which can cause it to decompose . This compound is commonly used as an intermediate in organic synthesis and as a corrosion inhibitor for metal surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2-carboxamide 1-oxide can be synthesized through the reaction of 2-pyridinecarboxylic acid with hydrogen peroxide under alkaline conditions. The process involves the formation of 2-pyridinecarboxylic acid peroxide, which is then reacted with a base under neutral conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of large reactors and controlled addition of reagents to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Pyridine-2-carboxamide 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid, while reduction can produce pyridine-2-carboxamide .
Scientific Research Applications
Pyridine-2-carboxamide 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing compounds.
Biology: this compound derivatives have been studied for their antimicrobial and antiviral properties.
Industry: It is used as a corrosion inhibitor to protect metal surfaces from oxidation and degradation.
Mechanism of Action
The mechanism of action of pyridine-2-carboxamide 1-oxide involves its interaction with molecular targets such as enzymes and proteins. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function . The compound can also induce autophagy in certain cells, which is a process of cellular degradation and recycling .
Comparison with Similar Compounds
Pyridine-2-carboxamide 1-oxide can be compared with other similar compounds such as:
Pyridine-2-carboxamide: This compound lacks the oxide group and has different chemical reactivity and applications.
Pyridine-2-carboxylic acid: This compound is an oxidized form and is used in different synthetic applications.
Thienopyridine derivatives: These compounds contain a sulfur atom in the ring structure and exhibit different biological activities.
Uniqueness: this compound is unique due to its ability to act as both an intermediate in organic synthesis and a corrosion inhibitor. Its derivatives also exhibit a wide range of biological activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(9)5-3-1-2-4-8(5)10/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWOLIYQEGUHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=O)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-72-7 | |
Record name | 2-Pyridinecarboxamide, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6974-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC18388 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18388 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2-carboxamide 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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